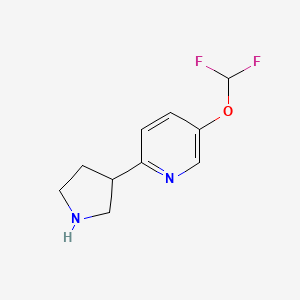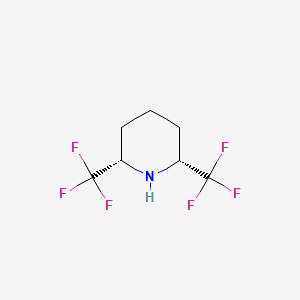
N-(4-formylphenyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-formylphenyl)-2-methylpropanamide: is an organic compound characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a 2-methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-formylphenyl)-2-methylpropanamide typically involves the reaction of 4-formylbenzoic acid with 2-methylpropanamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. Catalysts such as Lewis acids may be used to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-formylphenyl)-2-methylpropanamide can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-formylbenzoic acid derivatives.
Reduction: 4-(hydroxymethyl)phenyl-2-methylpropanamide.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Chemistry: N-(4-formylphenyl)-2-methylpropanamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its formyl group allows for further functionalization, making it a versatile intermediate.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features may contribute to binding interactions with biological targets, making it a candidate for drug development.
Industry: In the materials science field, this compound is investigated for its potential use in the synthesis of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it a valuable component in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-formylphenyl)-2-methylpropanamide exerts its effects depends on its specific application. In a biological context, the formyl group may interact with amino acid residues in proteins, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes or receptors, thereby influencing biological pathways.
Comparison with Similar Compounds
4-formylphenyl-N-phenylcarbamate: Similar in structure but with a carbamate group instead of an amide.
4-formylphenylboronic acid: Contains a boronic acid group, used in Suzuki coupling reactions.
N-(4-formylphenyl)-2-methylbutanamide: Similar structure with a butanamide moiety instead of propanamide.
Uniqueness: N-(4-formylphenyl)-2-methylpropanamide is unique due to its specific combination of a formyl group and a 2-methylpropanamide moiety. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(4-formylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H13NO2/c1-8(2)11(14)12-10-5-3-9(7-13)4-6-10/h3-8H,1-2H3,(H,12,14) |
InChI Key |
HUJVKWLREXWEJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate](/img/structure/B13250012.png)





![5-Ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13250067.png)
![3-Bromo-6-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid](/img/structure/B13250075.png)

![1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine](/img/structure/B13250084.png)


![3-(2-Methylbutan-2-yl)-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13250098.png)
